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Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1H-
Imidazole-4,5-dimethanol, 2-phenyl-, a heterocyclic compound of interest in medicinal

chemistry and materials science. Although experimental data for this specific molecule is not

extensively available in peer-reviewed literature, this document consolidates known physical

properties from chemical databases and provides expert insights into its synthesis,

characterization, reactivity, and potential applications. By drawing upon established principles

of imidazole chemistry and data from analogous structures, this guide serves as a foundational

resource for researchers seeking to explore the therapeutic and material potential of this

compound. We present a proposed synthetic route, a detailed plan for spectroscopic

characterization, and a discussion of its potential derivatization and subsequent applications,

particularly in the realm of drug discovery.

Introduction: The Scientific Merit of the 2-Phenyl-
1H-imidazole-4,5-dimethanol Scaffold
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous

natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties, ability to
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participate in hydrogen bonding, and amphoteric nature make it a privileged scaffold for

interacting with a wide array of biological targets.[3][4] The substitution of a phenyl group at the

2-position introduces aromaticity and steric bulk, which can be tailored to achieve specific

binding affinities and pharmacokinetic profiles.[5] Furthermore, the presence of two

hydroxymethyl groups at the 4 and 5-positions offers reactive handles for further chemical

modification, enabling the synthesis of diverse derivatives with potentially enhanced biological

activity or material properties.

This guide focuses specifically on 1H-Imidazole-4,5-dimethanol, 2-phenyl-, a molecule that

synergistically combines these key structural features. While this particular compound is not

extensively studied, its structural motifs suggest significant potential in areas such as anti-

inflammatory, antimicrobial, and anticancer research, mirroring the activities of other substituted

imidazoles.[1][2][5] The hydroxymethyl functionalities also open avenues for its use as a

building block in polymer chemistry and materials science.

Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1H-Imidazole-4,5-
dimethanol, 2-phenyl- is presented in Table 1. These values are compiled from various

chemical supplier databases and provide a foundational understanding of the compound's

physical characteristics.
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Property Value Source

Molecular Formula C₁₁H₁₂N₂O₂ US EPA[6]

Molecular Weight 204.23 g/mol US EPA[6]

CAS Number 61698-32-6 US EPA[6]

Appearance Solid (predicted) ChemBK[7]

Melting Point 288 °C lookchem[8], ChemBK[7][9]

Boiling Point 516.9 °C (Predicted) lookchem[8], ChemBK[7][9]

Density 1.327 g/cm³ (Predicted) lookchem[8], ChemBK[7]

Water Solubility 194 mg/L at 20 °C lookchem[8], ChemBK[7]

pKa 11.71 ± 0.10 (Predicted) lookchem[8]

Proposed Synthesis and Mechanistic
Considerations
While a specific, peer-reviewed synthesis for 1H-Imidazole-4,5-dimethanol, 2-phenyl- is not

readily available, a robust synthetic strategy can be proposed based on well-established

methods for the preparation of 2,4,5-trisubstituted imidazoles. The most common and efficient

approach involves a three-component condensation reaction.[7][10][11]

Proposed Synthetic Pathway:
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Starting Materials

Reaction Conditions
Product

Benzaldehyde

One-Pot Condensation
Glacial Acetic Acid (solvent)

Reflux
1,3-Dihydroxyacetone

Ammonium Acetate

1H-Imidazole-4,5-dimethanol,
2-phenyl-

Formation of Imidazole Ring

Click to download full resolution via product page

A proposed one-pot synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-.

Detailed Experimental Protocol:

Objective: To synthesize 1H-Imidazole-4,5-dimethanol, 2-phenyl- via a one-pot three-

component condensation reaction.

Materials:

Benzaldehyde (1.0 eq)

1,3-Dihydroxyacetone (1.0 eq)

Ammonium acetate (2.5 eq)

Glacial Acetic Acid

Deionized Water

Ethanol
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Procedure:

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add

benzaldehyde (1.0 eq), 1,3-dihydroxyacetone (1.0 eq), and ammonium acetate (2.5 eq).

Add glacial acetic acid as the solvent.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature.

Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to

yield the purified 1H-Imidazole-4,5-dimethanol, 2-phenyl-.

Dry the purified product under vacuum.

Causality Behind Experimental Choices:

One-Pot Reaction: This approach is chosen for its efficiency and atom economy, avoiding

the need to isolate intermediates.[12]

Glacial Acetic Acid: It serves as both a solvent and a mild acid catalyst to facilitate the

condensation reactions.

Ammonium Acetate: This acts as the nitrogen source for the formation of the imidazole ring.

Reflux Conditions: Heating is necessary to provide the activation energy for the multiple

condensation steps involved in the ring formation.

Precipitation and Recrystallization: These are standard purification techniques to isolate the

solid product from the reaction mixture and remove impurities.
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Spectroscopic Characterization: A Predictive
Approach
Due to the lack of published experimental spectra for 1H-Imidazole-4,5-dimethanol, 2-
phenyl-, this section provides predicted spectroscopic data based on the analysis of

structurally similar compounds.[8][9][13][14][15][16][17][18][19][20][21] This predictive analysis

is a crucial tool for researchers to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data for 1H-Imidazole-4,5-dimethanol, 2-phenyl-
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Technique
Predicted Chemical Shifts /
Signals

Rationale

¹H NMR

δ ~7.8-8.0 ppm (m, 2H, ortho-

Ph), δ ~7.3-7.5 ppm (m, 3H,

meta/para-Ph), δ ~4.5-4.7 ppm

(s, 4H, -CH₂OH), δ ~3.5-4.5

ppm (br s, 2H, -OH), δ ~12.0-

13.0 ppm (br s, 1H, N-H)

Based on data for 2-phenyl-

1H-imidazole derivatives.[9]

[16][21] The protons on the

phenyl ring will appear in the

aromatic region, with the ortho

protons being the most

deshielded. The methylene

protons of the hydroxymethyl

groups will be a singlet, and

the hydroxyl and N-H protons

will be broad and their

chemical shifts may vary with

concentration and solvent.

¹³C NMR

δ ~145-150 ppm (C2), δ ~130-

135 ppm (C4/C5), δ ~125-130

ppm (Ph carbons), δ ~55-60

ppm (-CH₂OH)

Based on data for substituted

2-phenylimidazoles.[9][13][22]

[23] The C2 carbon of the

imidazole ring is typically the

most downfield. The carbons

of the hydroxymethyl groups

will appear in the aliphatic

region.

FTIR (cm⁻¹)

~3400-3200 (br, O-H and N-H

stretch), ~3100-3000 (C-H

aromatic stretch), ~1600 (C=N

stretch), ~1450-1500 (C=C

aromatic stretch), ~1050-1150

(C-O stretch)

Characteristic stretching

frequencies for the functional

groups present in the

molecule.[8][14][19] The

broadness of the O-H and N-H

bands is due to hydrogen

bonding.

Mass Spec (EI) M⁺ at m/z = 204.

Fragmentation may involve

loss of H₂O, CH₂OH, and

cleavage of the imidazole ring.

The molecular ion peak should

correspond to the molecular

weight of the compound.

Fragmentation patterns will be
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indicative of the structure.[15]

[17][18]

Analytical Workflow for Compound Verification:

Synthesized Product

TLC Analysis
(Purity Check)

NMR Spectroscopy
(¹H and ¹³C)

(Structural Elucidation)

FTIR Spectroscopy
(Functional Group ID)

Mass Spectrometry
(Molecular Weight Confirmation)

Verified Structure of
1H-Imidazole-4,5-dimethanol,

2-phenyl-

Click to download full resolution via product page

A systematic workflow for the analytical characterization of the synthesized product.
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Reactivity and Potential for Derivatization
The chemical reactivity of 1H-Imidazole-4,5-dimethanol, 2-phenyl- is primarily dictated by the

hydroxymethyl groups at the C4 and C5 positions and the N-H of the imidazole ring.

Reactions of the Hydroxymethyl Groups: The two primary alcohol functionalities are susceptible

to oxidation to form the corresponding dialdehyde, 2-phenyl-1H-imidazole-4,5-dicarbaldehyde.

This transformation is significant as imidazole-4,5-dicarbaldehydes are valuable precursors for

the synthesis of more complex heterocyclic systems and macrocycles.

Proposed Oxidation Reaction:

1H-Imidazole-4,5-dimethanol,
2-phenyl-

Mild Oxidizing Agent
(e.g., MnO₂ or PCC)

2-Phenyl-1H-imidazole-
4,5-dicarbaldehyde

Oxidation

Click to download full resolution via product page

Proposed oxidation of the hydroxymethyl groups to aldehydes.

N-Alkylation/Acylation: The secondary amine in the imidazole ring can be readily alkylated or

acylated to introduce various substituents at the N1 position. This is a common strategy in

medicinal chemistry to modulate the pharmacokinetic properties of imidazole-based drugs.

Potential Applications in Drug Development and
Materials Science
The 2-phenyl-1H-imidazole scaffold is a recurring motif in pharmacologically active compounds,

exhibiting a wide range of biological activities.[1][2][3][4][5]

Anti-inflammatory and Analgesic Agents: Many imidazole derivatives are known to possess

anti-inflammatory and analgesic properties.[2][12] The title compound could be a lead

structure for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial and Antifungal Agents: The imidazole ring is a key component of many

antifungal drugs.[1][4] Derivatives of 1H-Imidazole-4,5-dimethanol, 2-phenyl- could be
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screened for their efficacy against various bacterial and fungal strains.

Anticancer Agents: Substituted imidazoles have shown promise as anticancer agents by

targeting various cellular pathways.[4]

Enzyme Inhibitors: The imidazole moiety can coordinate with metal ions in enzyme active

sites, making it a valuable scaffold for designing enzyme inhibitors.[4]

In the field of materials science, the diol functionality of this compound makes it a potential

monomer for the synthesis of polyesters and polyurethanes. The rigid, aromatic imidazole core

could impart desirable thermal and mechanical properties to these polymers.

Conclusion
1H-Imidazole-4,5-dimethanol, 2-phenyl- represents a promising yet underexplored molecule

with significant potential in both medicinal chemistry and materials science. This technical

guide has provided a comprehensive overview of its known physical properties and, by

leveraging data from analogous structures, has proposed a viable synthetic route and a robust

plan for its characterization. The discussion on its reactivity and potential applications aims to

stimulate further research into this versatile compound. The methodologies and predictive data

presented herein offer a solid foundation for scientists to unlock the full potential of the 2-

phenyl-1H-imidazole-4,5-dimethanol scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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